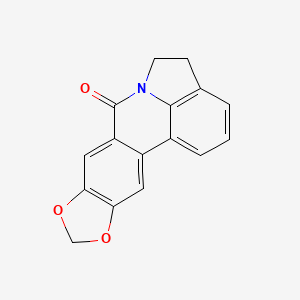

Anhydrolycorinone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40360-71-2 |

|---|---|

Molecular Formula |

C16H11NO3 |

Molecular Weight |

265.26 g/mol |

IUPAC Name |

5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,15(19),16-hexaen-11-one |

InChI |

InChI=1S/C16H11NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-3,6-7H,4-5,8H2 |

InChI Key |

UJOHABFHKQHIKS-UHFFFAOYSA-N |

SMILES |

C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |

Canonical SMILES |

C1CN2C3=C1C=CC=C3C4=CC5=C(C=C4C2=O)OCO5 |

Other CAS No. |

40360-71-2 |

Synonyms |

anhydroly-corinone anhydrolycorinone |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Advanced Characterization of Anhydrolycorinone

Methodologies for the Isolation of Anhydrolycorinone from Natural Sources

The isolation of natural products like this compound from complex biological matrices necessitates a combination of extraction and separation techniques designed to maximize yield and purity.

Chromatographic Separation Techniques

Chromatography plays a pivotal role in separating this compound from other co-occurring compounds in plant extracts. This analytical technique relies on the differential distribution of components between a stationary phase and a mobile phase. excedr.comjournalagent.com Various chromatographic methods are employed, each offering specific advantages in terms of resolution and efficiency.

For the isolation of compounds from Amaryllidaceae plant extracts, a combination of chromatographic techniques, including vacuum chromatography, has been utilized. scispace.com General chromatographic techniques applicable to natural product isolation include:

Column Chromatography: A widely used method where the stationary phase is packed into a column, and the mobile phase flows through it. excedr.comjournalagent.com

High-Performance Liquid Chromatography (HPLC): Offers high sensitivity, rapid turnover rates, and is effective for purifying a wide range of organic compounds, including natural products. journalagent.comnih.gov

Thin-Layer Chromatography (TLC): A simple and rapid technique for qualitative analysis and monitoring separation progress, where the stationary phase is a thin layer of adsorbent material on a plate. excedr.comjournalagent.com

Gas-Liquid Chromatography (GLC): Primarily used for volatile compounds, separating them based on their interaction with a stationary liquid phase. excedr.comnih.gov

Gel Filtration Chromatography (Size-Exclusion Chromatography): Separates molecules based on their size, with smaller molecules spending more time within the column pores. nih.govmdpi.com

These techniques leverage differences in molecular characteristics such as adsorption, partition, and molecular weight to achieve separation. excedr.comjournalagent.com

Extraction and Purification Protocols

The initial step in isolating this compound involves extracting it from the plant material. Natural products are typically extracted from their sources using organic solvents, in which they generally exhibit higher solubility compared to the aqueous fluids of tissues. britannica.com Often, the raw plant material undergoes pretreatment steps such as washing, drying, crushing, and degreasing before extraction. nih.gov

Common extraction methods include:

Solvent Extraction: This broad category encompasses techniques like maceration, percolation, decoction, reflux extraction, and Soxhlet extraction. mdpi.comnih.gov Alcoholic solvents are frequently used initially to dehydrate the material, denature proteins, and dissolve steroids and other organic compounds. britannica.com

Differential Extraction: This method separates organic compounds from aqueous solutions based on their differing solubilities in immiscible solvents. The process involves shaking the mixture in a separating funnel, allowing layers to form, and then separating them. Repeating the process multiple times with fresh solvent enhances extraction efficiency. unacademy.com

Modern Extraction Methods: More environmentally friendly and efficient approaches include ultrasound-assisted extraction, microwave-assisted extraction, supercritical fluid extraction, and pressurized liquid extraction, which offer advantages such as solvent conservation and reduced extraction time. mdpi.com

Following extraction, purification is a complex but crucial step to obtain high-purity compounds. nih.gov The crude extracts containing active components are then subjected to further separation and purification protocols, often involving the chromatographic techniques described above. mdpi.comnih.gov

Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound

Once isolated, the precise chemical structure of this compound is determined using advanced spectroscopic and spectrometric methods, which provide detailed insights into its molecular composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds, including natural products. d-nb.infopitt.edulibretexts.org It provides comprehensive information on the molecular structure, connectivity of atoms, and stereochemical details by analyzing the magnetic properties of atomic nuclei. libretexts.orgnih.gov

For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. d-nb.info The 1D NMR spectra, such as proton (¹H NMR) and carbon-13 (¹³C NMR), provide fundamental information about the types and environments of hydrogen and carbon atoms within the molecule. libretexts.org

Table 1: Selected NMR Spectroscopic Data for this compound acs.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) / Type (¹³C NMR) | Coupling Constant (J, Hz) (¹H NMR) |

| ¹H NMR (acetone-d₆, 500 MHz) | |||

| H-Ar (singlet) | 7.96 | s | - |

| H-Ar (singlet) | 7.65 | s | - |

| H-Ar (singlet) | 7.48 | s | - |

| CH₂O₂ (singlet) | 6.20 | s | - |

| H-olefinic | 5.93–5.85 | m | - |

| H-olefinic | 5.04–5.00 | m | - |

| H-olefinic | 4.98–4.95 | m | - |

| CH₂ | 4.35 | dd | 7.0, 7.3 |

| OCH₃ (singlet) | 3.89 | s | - |

| CH₂ | 2.60 | dt | 7.0, 7.0 |

| ¹³C NMR (acetone-d₆, 125 MHz) | |||

| C=O | 160.1 | Quaternary Carbon | - |

| C (aromatic/olefinic) | 158.8, 153.2, 150.8, 147.8, 147.6, 139.4, 135.1, 128.8, 118.9, 117.1, 115.3, 106.9, 102.8, 101.6 | Quaternary/Methine/Methylene | - |

| OCH₃ | 51.6 | Methyl | - |

| CH₂ | 41.8 | Methylene | - |

| CH₂ | 32.7 | Methylene | - |

Note: The specific assignments (e.g., H-Ar, H-olefinic) are based on typical chemical shift ranges for such protons and the context of the this compound structure.

Beyond 1D spectra, 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide crucial information about correlations between nuclei. nd.edu These techniques allow for the identification of coupled partners and long-range correlations, enabling the complete assignment of signals and the construction of the molecular skeleton. pitt.edu

Mass Spectrometry (MS) Applications in this compound Structural Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, molecular formula, and fragmentation pattern of a compound, which are vital for structural identification. mdpi.comd-nb.info It offers high sensitivity, requires small sample amounts, and provides rapid analysis. mdpi.com

For this compound, Matrix-Assisted Laser Desorption/Ionization Fourier-Transform Mass Spectrometry (MALDI-FTMS) has been employed. acs.org This technique is particularly useful for analyzing larger, non-volatile molecules. The MALDI-FTMS data for this compound showed a mass-to-charge ratio (m/z) of 342.0966 for the [M+H]⁺ ion, which corresponds to the molecular formula C₁₈H₁₅NO₆ + H⁺ (calculated m/z 342.0978). acs.org

Table 2: Mass Spectrometric Data for this compound acs.org

| Technique | Ionization Method | m/z (observed) | Molecular Ion | Calculated Molecular Formula | Calculated m/z |

| MALDI-FTMS | DHB (Matrix) | 342.0966 | [M+H]⁺ | C₁₈H₁₅NO₆ + H⁺ | 342.0978 |

Various ionization methods are available for MS, depending on the physical and chemical properties of the analyte. Common sources include Electron Ionization (EI), Chemical Ionization (CI), Fast Atom Bombardment (FAB), Matrix Assisted Laser Desorption Ionization (MALDI), and Electrospray Ionization (ESI). mdpi.com Mass analyzers, which separate ions based on their m/z ratio, include quadrupole, time-of-flight (TOF), and ion trap analyzers. mdpi.com Tandem mass spectrometry (MS/MS), such as Q-TOF and TOF-TOF, is particularly valuable for the structural identification of complex natural products by providing detailed fragmentation information. mdpi.com

X-ray Crystallography for this compound Stereochemical Analysis

Single-crystal X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of molecules, providing unambiguous determination of the relative configuration of all stereogenic centers and, for chiral compounds, their absolute configuration. nih.govhilarispublisher.com This technique involves the interaction of a monochromatic X-ray beam with a well-ordered crystal, generating a diffraction pattern from which an electron density map can be constructed. mdpi.com

While specific X-ray crystallography data for this compound itself was not detailed in the provided snippets, the technique's general application in natural product chemistry is crucial for confirming complex structures and stereochemistry. nih.govhilarispublisher.com It allows for the precise localization of electrons within the asymmetric unit of the crystal, providing a detailed picture of the molecular arrangement. mdpi.com This level of detail is particularly important for natural products with multiple chiral centers, where spectroscopic methods alone might not fully resolve all stereochemical ambiguities. nih.gov X-ray crystallography can also reveal conformational changes within molecules, further aiding in understanding their structural dynamics. nih.gov

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) in this compound Absolute Configuration Determination

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical spectroscopic techniques indispensable for the determination of the absolute configuration (AC) of chiral molecules, particularly natural products. These methods exploit the differential interaction of chiral substances with circularly polarized light. mgcub.ac.inull.esscribd.com

Principles of CD and ORD

Optical activity arises when a chiral substance interacts differently with left and right circularly polarized light. mgcub.ac.inull.es

Optical Rotatory Dispersion (ORD): ORD measures the change in specific optical rotation ([α]) of a compound as a function of wavelength. mgcub.ac.inull.esmgcub.ac.in For optically active compounds, the specific rotation varies with wavelength, producing a dispersion curve. mgcub.ac.in When an absorption band (chromophore) is present within the measured spectral range, an "anomalous ORD curve" or "Cotton effect" is observed. ull.esmgcub.ac.inamrita.edu A positive Cotton effect is characterized by the specific rotation first increasing to a maximum, then rapidly decreasing and crossing zero at the absorption maximum, before continuing to decrease. A negative Cotton effect shows the opposite trend. mgcub.ac.inamrita.edu

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mgcub.ac.inull.esresearchgate.net This differential absorption, expressed as ellipticity (θ) or molar ellipticity ([θ]), is observed only in the wavelength regions where the molecule absorbs light (i.e., within its absorption bands). mgcub.ac.inull.es CD spectra provide direct information about the electronic transitions of chromophores within the chiral environment. ull.es Enantiomers exhibit CD spectra that are identical in magnitude but opposite in sign. ull.es The sign and shape of a Cotton effect in the CD spectrum are directly correlated with the absolute configuration of the stereogenic center nearest to the absorbing chromophore. ull.es

Application in Absolute Configuration Determination

Both CD and ORD are widely applied in organic chemistry, especially for complex natural products, where single-crystal X-ray diffraction may not be feasible due to challenges in obtaining suitable crystals. ull.esresearchgate.net For instance, these techniques have been historically and continue to be used for the structure elucidation and absolute configuration determination of various natural organic compounds, including flavonoids and other alkaloids. vdoc.pub

In the context of natural products like those from the Amaryllidaceae family, to which this compound belongs, chiroptical methods are frequently employed. researchgate.netacs.org The absolute configuration of a compound can often be assigned by comparing its experimental CD or ORD spectrum with that of an analogous compound with a known absolute configuration, particularly if corresponding electronic transitions show Cotton effects of the same sign. scribd.commgcub.ac.in

Modern approaches often combine experimental chiroptical data with computational methods, such as Time-Dependent Density Functional Theory (TDDFT) calculations of Electronic Circular Dichroism (ECD). nih.gov These computational methods predict the CD spectrum for proposed configurations, which can then be compared with the experimental spectrum to confirm the absolute configuration. nih.govrsc.org

This compound and Chiroptical Analysis

This compound is a natural alkaloid, and its synthesis has been reported. acs.orgscripps.edu While this compound is mentioned as a constituent of Amaryllidaceae plants and the general application of CD for such alkaloids is noted, specific, detailed experimental Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) data for this compound itself were not found in the current search results. Therefore, a data table with specific ellipticity or rotation values for this compound cannot be provided here.

However, if such data were available, a typical presentation for absolute configuration determination using CD would include:

Table 1: Hypothetical Circular Dichroism (CD) Data for this compound

| Wavelength (nm) | Molar Ellipticity, [θ] (deg·cm²·dmol⁻¹) | Absorption (λmax, nm) | Cotton Effect Sign |

| [Specific value] | [Specific value] | [Specific value] | [Positive/Negative] |

| [Specific value] | [Specific value] | [Specific value] | [Positive/Negative] |

| ... | ... | ... | ... |

Such a table, along with a graphical representation of the CD spectrum, would be crucial for comparing experimental data with theoretical calculations or with known chiroptical properties of structurally related compounds to definitively assign the absolute configuration of this compound.

Natural Occurrence and Chemodiversity of Anhydrolycorinone

Distribution of Anhydrolycorinone Across Amaryllidaceae Species

This compound is a naturally occurring pyrrolophenanthridinone, serving as a precursor to other related compounds such as hippadine (B1673251) and anhydrolycorine acs.org. Its presence has been specifically documented in several species belonging to the Amaryllidaceae family. Notable examples include Leucojum aestivum, commonly known as summer snowflake, and various Narcissus species, such as Narcissus papyraceus (paperwhite daffodil) and Narcissus tazetta (tazetta daffodil) nih.gov.

The Amaryllidaceae family, a diverse group comprising approximately 85 genera and 1100 species, is widely distributed across tropical and warm regions globally acs.org. This family is particularly renowned for its rich array of unique alkaloid constituents, collectively known as Amaryllidaceae alkaloids (AAs) acs.org. Over 600 distinct AAs have been identified, many of which exhibit potent biological and pharmacological properties acs.org. Amaryllis belladonna, often referred to as the "belladonna-lily" or "naked-lady," is another representative species of this family where this compound has been detected among its alkaloid profile. Within the Amaryllidaceae, lycorine (B1675740) is frequently reported as the most prevalent alkaloid.

The consistent presence of a specific group of alkaloids is a characteristic feature of the Amaryllidaceae family, with these isoquinoline (B145761) alkaloids largely unique to this plant family.

Table 1: Amaryllidaceae Species Reported to Contain this compound

| Species Name | Common Name | Family | Reference |

| Leucojum aestivum | Summer Snowflake | Amaryllidaceae | nih.gov |

| Narcissus papyraceus | Paperwhite Daffodil | Amaryllidaceae | nih.gov |

| Narcissus tazetta | Tazetta Daffodil | Amaryllidaceae | nih.gov |

| Amaryllis belladonna | Belladonna-lily | Amaryllidaceae |

This compound in Other Plant Families and Microorganisms

While the Amaryllidaceae family is a prolific source of this compound and related alkaloids, specific reports detailing its natural occurrence in other plant families or in microorganisms are not widely documented in the current scientific literature. The broader class of Amaryllidaceae alkaloids, such as crinamine, has been isolated from plants outside the Amaryllidaceae, for instance, from the wild yam Dioscoreae dregeana (Dioscoreaceae), suggesting that these types of alkaloids may occasionally be found beyond their primary family. However, this general observation does not specifically extend to this compound in the available research.

Microorganisms, particularly endophytes (microorganisms residing within plant tissues), are known to produce a diverse range of pharmaceutically important compounds, with actinomycetes being frequently implicated in such biosynthesis. Despite this, direct evidence of this compound being produced by microorganisms has not been prominently reported. The current understanding indicates that its natural production is largely confined to certain species within the Amaryllidaceae.

Chemotaxonomic Significance of this compound within Lycorine-Type Alkaloids

The Amaryllidaceae alkaloids are a large and structurally diverse group, typically classified into several skeletal types, including lycorine, homolycorine, crinine, haemanthamine (B1211331), narciclasine (B1677919), tazettine, montanine, and galanthamine (B1674398). This compound is closely related to the lycorine-type alkaloids, sharing a common tetracyclic pyrrolo[d,e]phenanthridine (galanthan) core structure. Lycorine itself is considered the most frequent alkaloid found in Amaryllidaceae species.

The presence and specific profiles of these alkaloids can hold significant chemotaxonomic value, aiding in the classification and understanding of evolutionary relationships within plant families. For example, the isolation of certain alkaloids like mesembrenone (B1676307) from Narcissus species within the Ganymedes section has been noted for its chemotaxonomic interest, as these compounds are more commonly found in the Aizoaceae family. Similarly, the varying alkaloid patterns within different parts of a plant (e.g., haemanthamine-type in leaves versus lycorine-type in bulbs) can provide insights into their biosynthesis and distribution. This compound's role as a natural pyrrolophenanthridinone and a precursor to other Amaryllidaceae alkaloids further solidifies its position as a compound of interest in chemotaxonomic studies of this family acs.org.

Influence of Environmental Factors on this compound Production in Plants

The production of secondary metabolites, including alkaloids like this compound, in plants is a complex process influenced by a multitude of environmental factors. These factors can significantly impact the physiological and biochemical responses of medicinal plants, thereby affecting the synthesis and accumulation of these compounds. Key environmental variables include temperature, elevated carbon dioxide (CO2) levels, ozone, ultraviolet (UV) radiation, drought, soil water availability, soil salinity, and soil fertility.

Studies on medicinal plants generally indicate that the influence of environmental variables on secondary metabolite production is intricate and can lead to either an increase or a decrease in their accumulation, sometimes by as much as 50%. For instance, plants may increase secondary metabolite production under certain stressful conditions as a defense mechanism. While general principles regarding environmental stress and secondary metabolite synthesis are well-established, specific detailed research findings on the direct influence of these factors on this compound production are not extensively documented. However, it is understood that optimal cultivation techniques under specific environmental conditions can be employed to maximize the quality and quantity of secondary metabolites in plants.

Table 2: Environmental Factors Influencing Plant Secondary Metabolite Production (General)

| Environmental Factor | Potential Impact on Secondary Metabolites | Reference |

| Temperature | Can increase or decrease production | |

| Elevated CO2 | Can affect content, potentially reducing nutritional quality | |

| Ozone | Adversely affects metabolites | |

| UV Radiation | Can affect production | |

| Drought Stress | Can increase or decrease production | |

| Soil Water | Significant impact on production | |

| Soil Salinity | Significant impact on production | |

| Soil Fertility | Significant impact on production |

Biosynthetic Pathways and Enzymatic Mechanisms of Anhydrolycorinone

Proposed Biosynthetic Routes to Anhydrolycorinone

The biosynthesis of Amaryllidaceae alkaloids, including this compound, begins with two aromatic amino acids: L-phenylalanine and L-tyrosine. oup.comnih.govcore.ac.ukfrontiersin.org

The pathway proceeds as follows:

Tyramine (B21549) Formation: L-tyrosine is decarboxylated to tyramine by the enzyme tyrosine decarboxylase (TYDC). oup.comcore.ac.ukfrontiersin.org

3,4-Dihydroxybenzaldehyde (3,4-DHBA) Formation: L-phenylalanine is converted to 3,4-DHBA through reactions that are part of the phenylpropanoid pathway, involving enzymes such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H). oup.comcore.ac.ukfrontiersin.org

Norbelladine (B1215549) Synthesis: Tyramine and 3,4-DHBA condense to form a Schiff base intermediate, norcraugsodine. This intermediate is then reduced to norbelladine. This crucial step is catalyzed by enzymes such as norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). Norbelladine serves as the common precursor for all Amaryllidaceae alkaloids. oup.comfrontiersin.orgrsc.orgmdpi.com

4'-O-Methylnorbelladine Formation: Norbelladine undergoes O-methylation to produce 4'-O-methylnorbelladine. This methylation step is considered a key intermediate for the subsequent structural diversification of AAs. nih.govcore.ac.ukrsc.orgnih.govresearchgate.netptbioch.edu.pl

Oxidative Phenol (B47542) Coupling: A pivotal step in generating the diverse Amaryllidaceae alkaloid skeletons is the intramolecular oxidative phenol coupling of O-methylnorbelladine. This reaction can occur through different modes (ortho-para, para-para, and para-ortho coupling), leading to distinct core structures. oup.comnih.govcore.ac.ukrsc.orgresearchgate.netptbioch.edu.pl

While this compound is recognized as a norbelladine-type alkaloid and is structurally related to lycorine (B1675740), the specific oxidative coupling mode and subsequent modifications directly leading to this compound are not explicitly detailed in the provided literature. However, it is inferred that its formation follows these general initial steps, with specific downstream enzymatic reactions shaping its unique structure. mdpi.comscgarai.dr.in

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The identification and characterization of enzymes involved in Amaryllidaceae alkaloid biosynthesis have advanced, though many specific enzymes, particularly for the later stages of diverse AA formation, remain to be fully discovered. nih.govcore.ac.uknih.govresearchgate.netbohrium.com

Key enzymes identified in the early common pathway of Amaryllidaceae alkaloid biosynthesis include:

Tyrosine Decarboxylase (TYDC): Catalyzes the conversion of tyrosine to tyramine. oup.comcore.ac.ukfrontiersin.org

Phenylalanine Ammonia-Lyase (PAL): Involved in the initial steps of the phenylpropanoid pathway leading to 3,4-DHBA. oup.comcore.ac.ukfrontiersin.org

Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR): These enzymes are involved in the condensation of tyramine and 3,4-DHBA to form norbelladine. Studies have characterized NBS and NR from Narcissus papyraceus and Leucojum aestivum. frontiersin.orgrsc.org

Norbelladine O-methyltransferase (N4OMT): Responsible for the methylation of norbelladine to 4'-O-methylnorbelladine. NpN4OMT from Narcissus sp. aff. pseudonarcissus was an early identified AA biosynthetic gene. rsc.orgnih.gov

Further diversification of Amaryllidaceae alkaloid structures, including this compound, is largely attributed to enzyme families such as cytochrome P450 monooxygenases (CYP450s), aldo-keto reductases (AKRs), short-chain dehydrogenases/reductases (SDRs), O- and N-methyltransferases (OMTs, NMTs), and 2-oxoglutarate-dependent dioxygenases (ODDs). CYP450s, particularly the CYP96T family, are crucial for the various regioselective C–C phenol couplings that lead to different alkaloid core structures. oup.comcore.ac.ukresearchgate.net Despite these advancements, specific enzymes directly responsible for the unique cyclization and modification steps leading to this compound have not been explicitly characterized in the provided research.

Precursor Incorporation Studies in this compound Formation

Precursor incorporation studies, often utilizing radiolabeled or isotopically labeled compounds, have been instrumental in elucidating the general biosynthetic routes of Amaryllidaceae alkaloids. Early studies demonstrated the incorporation of [3-14C]phenylalanine and [3-14C]tyramine into haemanthamine (B1211331) in Nerine bowdenii, confirming their roles as primary precursors. nih.gov More recently, deuterium-labeled 4'-O-methylnorbelladine has been successfully used in biotransformation studies in Leucojum aestivum tissue cultures to investigate the biosynthesis of galanthamine (B1674398) and lycorine. ptbioch.edu.pl

While direct precursor incorporation studies specifically detailing the formation of this compound are not extensively documented in the provided search results, it is highly probable that this compound follows similar precursor utilization patterns as other Amaryllidaceae alkaloids. Its classification within the norbelladine-type alkaloids suggests that L-phenylalanine, L-tyrosine, and their derived intermediates like tyramine, 3,4-DHBA, norbelladine, and 4'-O-methylnorbelladine, serve as essential building blocks for its biosynthesis.

Genetic and Molecular Regulation of this compound Biosynthesis

Understanding the genetic and molecular regulation of Amaryllidaceae alkaloid biosynthesis is crucial for advancing knowledge in this field. oup.comresearchgate.net Recent years have seen the application of systems biology approaches, including transcriptomic, proteomic, and metabolomic analyses, to identify candidate genes and enzymes involved in AA pathways in various Amaryllidaceae species. core.ac.uknih.govresearchgate.netbohrium.com

Key findings in the molecular regulation of Amaryllidaceae alkaloid biosynthesis include:

Gene Identification: Transcriptome sequencing projects in species like Narcissus sp. aff. pseudonarcissus and Lycoris aurea have led to the identification of putative genes encoding enzymes such as PAL, TYDC, OMT, NMT, and P450s. core.ac.uknih.govresearchgate.net

Protein Expression: Quantitative proteomic studies, such as those using SWATH-MS in Lycoris species, have revealed differentially expressed proteins in pathways related to amino acid metabolism and galanthamine biosynthesis, suggesting their regulatory roles. bohrium.com

Enzyme Families: The involvement of large enzyme superfamilies like AKRs, SDRs, CYP450s, OMTs, and ODDs in diversifying alkaloid structures points to a complex regulatory network. oup.com

Tissue-Specific Biosynthesis: Studies suggest that AA biosynthesis can begin in specific tissues, such as leaf bases, indicating tissue-level regulation. oup.com

Post-transcriptional Regulation: Evidence suggests that post-transcriptional regulation, such as alternative splicing, may contribute to the biosynthesis of Amaryllidaceae alkaloids. bohrium.com

Despite these advances, the molecular mechanisms underlying the biosynthesis of many Amaryllidaceae alkaloids, including the specific regulatory elements for this compound, remain largely uncharacterized. The complexity arises from the diverse structures and the potential for subtle differences in biosynthetic pathways between species and even within different tissues of the same plant. nih.govcore.ac.uk

Comparative Biosynthesis of this compound with Related Amaryllidaceae Alkaloids

This compound shares a common biosynthetic foundation with other Amaryllidaceae alkaloids, all deriving from the central intermediate, norbelladine, and subsequently 4'-O-methylnorbelladine. frontiersin.orgmdpi.comptbioch.edu.pl This shared origin highlights a conserved early pathway across the diverse AA family.

The structural diversity among Amaryllidaceae alkaloids, including the distinct skeletons of galanthamine, lycorine, and crinine, arises from different modes of intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine. For instance, galanthamine-type alkaloids are formed via a para-ortho phenol coupling. nih.govcore.ac.ukrsc.orgresearchgate.netptbioch.edu.pl

This compound is often mentioned in conjunction with lycorine, suggesting a close biosynthetic relationship. Both are considered norbelladine-type alkaloids and are found in the bulbs of Amaryllis belladonna. scgarai.dr.in The core steps leading to 4'-O-methylnorbelladine are common, and the divergence into specific alkaloid types like this compound and lycorine occurs through distinct downstream enzymatic modifications, particularly the regioselectivity of the oxidative phenol coupling and subsequent cyclization and functionalization reactions. While the precise details of these later-stage modifications for this compound are not fully detailed, the comparative analysis with well-studied AAs like lycorine and galanthamine provides a framework for its likely biosynthetic trajectory.

Chemical Synthesis Strategies for Anhydrolycorinone and Analogues

Total Synthesis Approaches to Anhydrolycorinone

Total synthesis involves the complete chemical synthesis of complex organic molecules from simpler, commercially available precursors. For this compound, several innovative total synthesis approaches have been developed, showcasing the power of modern organic chemistry in constructing challenging natural product architectures.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that transforms a target molecule into simpler precursor structures, working backward from the desired product to readily available starting materials. This systematic approach allows for the identification of key disconnections and strategic bond formations. For this compound, a common retrosynthetic strategy involves disconnections that lead to simpler aromatic and heterocyclic precursors wikipedia.orgbeilstein-journals.org.

One notable retrosynthetic strategy for this compound has centered on sequential intramolecular Diels-Alder reactions. This approach envisions the this compound core arising from the cycloaddition of a suitably substituted 2-amino-1,3,4-oxadiazole, defining a novel oxadiazole → furan (B31954) → benzene (B151609) Diels-Alder cascade nih.govacs.org. This highlights a strategy where a complex polycyclic system is built from simpler, reactive intermediates through well-controlled cycloaddition reactions.

Key Synthetic Intermediates and Stereochemical Control in this compound Synthesis

The total synthesis of this compound often involves the formation of multiple rings and the establishment of specific stereochemical relationships. Key synthetic intermediates are designed to facilitate these transformations. In approaches utilizing sequential intramolecular Diels-Alder reactions, the oxadiazole and its corresponding diene/dienophile components are crucial intermediates acs.org. The success of such a strategy relies heavily on the precise control of cycloaddition regioselectivities and stereochemistry acs.orgresearchgate.net.

Stereochemical control, which is the ability to selectively produce a desired stereoisomer, is paramount in the synthesis of complex natural products like this compound, which possess multiple stereocenters ethz.chnih.gov. While this compound itself, as a dehydro form, might have fewer chiral centers than its saturated counterparts, the synthetic routes to its scaffold or related Amaryllidaceae alkaloids often necessitate careful management of stereochemistry in precursor molecules. The inherent chemistry of intermediates is often maximally utilized to generate chemical complexity and achieve stereochemical control nih.gov.

Methodologies for Stereoselective Synthesis of this compound

Stereoselective synthesis aims to produce one stereoisomer predominantly over others. Several methodologies are employed to achieve this in organic synthesis, including the use of chiral starting materials (chiral pool), resolution of enantiomeric mixtures, chiral auxiliaries, and enantioselective catalysis ethz.ch. While specific details for this compound's stereoselective synthesis are often embedded within the broader total synthesis descriptions, the general principles apply.

For instance, the intramolecular Diels-Alder reactions mentioned in some total synthesis approaches are inherently stereoselective, imposing exquisite control on the cycloaddition stereochemistry acs.orgresearchgate.net. This implies that the design of the dienophile and diene components, along with reaction conditions, is critical to achieving the desired stereochemical outcome.

Semi-Synthesis of this compound from Precursors

Semi-synthesis, also known as partial chemical synthesis, involves using chemical compounds isolated from natural sources as starting materials to produce novel compounds or to synthesize complex natural products more efficiently than by total synthesis wikipedia.orgnih.gov. This approach is particularly advantageous when the natural precursor is readily available and already possesses a significant portion of the desired complex molecular structure or functional groups that are challenging to synthesize from scratch wikipedia.org.

In the context of this compound, semi-synthetic routes often leverage the structural complexity of related Amaryllidaceae alkaloids. For example, the Bischler-Napieralski cyclization has been employed in the semi-synthesis of Amaryllidaceae alkaloids, including this compound, from suitable precursors researchgate.net. This method allows for the efficient formation of the quinoline (B57606) or isoquinoline (B145761) ring system, which is a key structural motif in this compound.

Development of Novel Synthetic Methodologies for this compound Scaffold

The synthesis of complex natural products like this compound often drives the development of novel synthetic methodologies. These new methods provide more efficient, selective, or environmentally friendly ways to construct challenging molecular architectures.

One such novel methodology applied to the total synthesis of this compound is a transition-metal-free intramolecular dehydrohalide coupling. This reaction, promoted by potassium tert-butoxide (KOtBu), proceeds via intramolecular homolytic aromatic substitution (HAS) with aryl radicals, offering a concise route to the pyrrolophenanthridinone scaffold acs.org. This highlights a departure from traditional transition-metal-catalyzed reactions, potentially offering greener synthetic pathways.

Another innovative strategy involves sequential intramolecular Diels-Alder reactions of 1,3,4-oxadiazoles, which has been successfully utilized for the convergent total synthesis of this compound nih.govacs.orgscripps.edu. This methodology represents a novel approach to constructing the polycyclic core of the molecule.

Beyond specific reactions, broader methodological advancements are also relevant. Organic electrosynthesis is emerging as a promising green tool for the synthesis of Amaryllidaceae alkaloids, including this compound, by enabling electrochemically-induced radical cation reactions dntb.gov.ua. Similarly, continuous flow chemistry offers advantages such as enhanced safety, cleanliness, and reduced reaction times, making it a valuable novel technology for the synthesis of complex organic scaffolds mdpi.com.

Chemical Synthesis of this compound Analogues for Structure-Activity Relationship Studies

The synthesis of this compound analogues is crucial for Structure-Activity Relationship (SAR) studies. SAR studies aim to understand how modifications to a molecule's chemical structure affect its biological activity cas.org. This information is vital for optimizing lead compounds in drug discovery and developing new therapeutic agents.

The process of synthesizing analogues often involves systematic modifications to different parts of the this compound scaffold. This can include alterations to the ring systems, the introduction or removal of functional groups, or changes in stereochemistry. Traditional retrosynthetic strategies are often followed by the synthesis of simplified derivatives to gather SAR information rsc.org. However, more recent synthetic design strategies, such as diverted total synthesis (DTS), aim to streamline the process of finding bioactive molecules in conjunction with SAR studies during the total synthesis effort itself rsc.org.

The design of analogues allows researchers to probe the structural basis of this compound's interaction with biological targets and to define fundamental relationships between its structure, activity, functional reactivity, and biological properties nih.gov. This iterative process of synthesis and biological evaluation is fundamental to medicinal chemistry.

Structure Activity Relationship Sar Studies of Anhydrolycorinone and Its Derivatives

Design and Synthesis of Anhydrolycorinone Derivatives with Structural Modifications

The total synthesis of this compound and its derivatives often involves sophisticated synthetic methodologies to construct its unique pentacyclic skeleton. Researchers have explored various strategies to access this core structure, providing avenues for the introduction of structural modifications.

One notable approach involves sequential intramolecular Diels-Alder reactions. For instance, a powerful 1,3,4-oxadiazole (B1194373) tandem intramolecular [4+2]/[3+2] cycloaddition cascade has been utilized to assemble the full pentacyclic skeleton of this compound in a single step. This method allows for the incorporation of substituents, functional groups, and all necessary stereochemistry, facilitating the direct conversion to related natural products. acs.orgnih.govchim.it This strategy highlights the potential for designing derivatives by altering the starting materials or reaction conditions.

Another synthetic route to this compound and related Amaryllidaceae alkaloids, such as oxoassoanine, involves a transition-metal-free intramolecular dehydrohalide coupling. This reaction proceeds via intramolecular homolytic aromatic substitution (HAS) with aryl radicals in the presence of potassium tert-butoxide, offering a concise synthetic pathway. cuny.edu Such methodologies provide flexibility for introducing various halogenated precursors, which can then be further modified to yield diverse derivatives.

The synthesis of this compound has also been achieved through cyclization of N-(piperonoyl)indoline, which is then oxidized to hippadine (B1673251). nih.gov This pathway suggests that modifications to the piperonoyl or indoline (B122111) moieties could lead to derivatives with altered properties.

The complexity of these syntheses underscores the challenges and opportunities in creating this compound derivatives. The ability to precisely control the formation of the polycyclic system and introduce specific functional groups at defined positions is crucial for systematic SAR investigations.

Impact of Functional Group Modifications on this compound Biological Activities

While this compound itself is a natural product, detailed, quantitative studies specifically on the impact of functional group modifications of this compound derivatives on their biological activities are not extensively detailed in the provided search results. However, general principles of SAR apply, and insights can be drawn from studies on related Amaryllidaceae alkaloids.

In general, functional groups play a critical role in mediating interactions with biological targets, affecting aspects such as binding affinity, selectivity, and metabolic stability. For other bioactive compounds, even single-atom changes or the introduction of specific substituents can profoundly impact biological properties, including target affinity, selectivity, pharmacokinetics, and in vivo efficacy. acs.orgnih.govmdpi.com These effects can arise from steric, electronic, conformational, or hydrogen-bonding interactions. nih.gov

For instance, in the context of other natural products, modifications like the removal of a seemingly benign single heavy atom have been shown to increase biological potency by removing steric impediments. nih.gov The size, shape, and electronic character of substituents are known to influence activity. acs.orgnih.govmdpi.com

This compound is a precursor to hippadine, and its presence as an alkaloid in plants like Amaryllis belladonna suggests that it, or its metabolic derivatives, may possess biological relevance. nih.gov However, without specific experimental data on this compound derivatives, a detailed table of functional group modifications and their direct impact on biological activities cannot be generated from the provided information.

Identification of Pharmacophores in this compound Derivatives

A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. wikipedia.org Identifying the pharmacophore is a key step in rational drug design, allowing for the development of new compounds with improved activity.

For this compound, which is part of the phenanthridine (B189435) alkaloid family, the core structure itself contributes significantly to its properties. Phenanthridines are known to be active pharmacophores in several natural compounds with biological activity.

While the provided search results mention the concept of pharmacophores in general medicinal chemistry and in the context of other compounds (e.g., vinblastine (B1199706) acs.orgnih.gov, pancratistatin), there is no explicit identification of the pharmacophore specifically for this compound derivatives based on detailed SAR studies in the provided information. However, given its structural complexity and its relationship to other bioactive Amaryllidaceae alkaloids, it can be inferred that specific structural elements and their spatial arrangement within the this compound scaffold would constitute its pharmacophore, responsible for any observed biological activities. Further dedicated research would be required to precisely delineate these features.

In Vitro Biological Activities and Mechanistic Investigations of Anhydrolycorinone

Cellular Effects of Anhydrolycorinone in Preclinical Models

Investigations into the cellular effects of this compound in preclinical models are important for understanding its potential therapeutic applications.

Specific in vitro cytostatic and cytotoxic activities of this compound in preclinical models are not directly detailed in the provided search results. While the broader class of Amaryllidaceae alkaloids, from which this compound is derived, is recognized for exhibiting promising anticancer activities and has been evaluated against various cancer cell lines, these activities are often attributed to other specific alkaloids like lycorine (B1675740) or its derivatives. The synthesis of this compound has been reported, but its direct cytostatic or cytotoxic effects are not explicitly quantified or discussed in the provided snippets.

Detailed research findings specifically on this compound's modulation of apoptosis and cell cycle are not available in the provided search results. Studies on Amaryllidaceae alkaloids, in general, may explore mechanisms of action including apoptosis induction and cell cycle arrest for their anticancer properties. However, these specific mechanistic details for this compound itself are not presented.

Anti-Inflammatory Mechanisms of this compound in Cell Cultures

While this compound is an Amaryllidaceae alkaloid, a class of compounds known for their diverse pharmacological activities including anti-inflammatory effects [Initial Search, 17], specific detailed research findings on the anti-inflammatory mechanisms of this compound itself in cell cultures are not extensively documented in readily available public summaries. General anti-inflammatory mechanisms observed in cell culture models for various natural products often involve the modulation of inflammatory mediators and signaling pathways. These can include the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as well as the reduction of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression [Second Search, 9, 13, 16, 19]. Furthermore, anti-inflammatory compounds frequently exert their effects by interfering with key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK) [Second Search, 9, 13]. Future studies specifically focusing on this compound are needed to delineate its precise anti-inflammatory mechanisms and associated data in cell-based assays.

Antiviral Activities of this compound in Cell-Based Assays

Antimicrobial Properties of this compound Against Specific Pathogens

Research on the total synthesis of this compound has indicated that compounds synthesized in the process were screened for in vitro antibacterial and antifungal activities. These screenings involved a panel of representative Gram-positive and Gram-negative bacteria, as well as various fungal strains [Third Search, 1]. The results suggested that the "various compounds" tested, which include those related to the synthesis of this compound, exhibited "potent inhibitory action against test organisms" [Third Search, 1]. While specific quantitative data (e.g., Minimum Inhibitory Concentration, MIC) for this compound itself against particular pathogens were not detailed in the provided snippets, this highlights a promising area for further investigation into its direct antimicrobial efficacy.

Table 1: Reported Antimicrobial Screening of Compounds Related to this compound Synthesis

| Compound Class/Description | Activity Type | Pathogen Types | Observed Activity | Source |

| Compounds from this compound Synthesis | Antibacterial | Gram-positive, Gram-negative bacteria | Potent inhibitory action | [Third Search, 1] |

| Compounds from this compound Synthesis | Antifungal | Various fungal strains | Potent inhibitory action | [Third Search, 1] |

High-Throughput Screening Approaches for this compound Activity Profiling

High-throughput screening (HTS) is a powerful methodology in drug discovery that enables the rapid testing of millions of chemical and biological compounds for specific biological activities [Initial Search, 15; Second Search, 11, 12, 16]. HTS assays leverage robotics, automated liquid handling, and sensitive detectors to generate large datasets for activity profiling [Initial Search, 15; Second Search, 11]. These approaches are crucial for identifying "hit" molecules that modulate particular biomolecular pathways and serve as starting points for further optimization [Initial Search, 15; Second Search, 12]. Public databases like PubChem serve as repositories for extensive HTS assay data, providing information on how chemicals interact with various biomolecular targets [Third Search, 4, 7]. However, based on the current search results, there is no specific information indicating that this compound (PubChem CID 321920) has been extensively profiled through publicly available high-throughput screening campaigns. Its activity profiling through HTS would provide a comprehensive understanding of its interactions across a broad range of biological targets.

Advanced Analytical and Bioanalytical Methodologies for Anhydrolycorinone

Chromatographic Methods for Anhydrolycorinone Quantification in Complex Matricesmdpi.comresearchgate.netresource.org

Chromatographic techniques are foundational in the analysis of natural products and complex chemical mixtures, providing effective separation of this compound from co-existing compounds. These methods are indispensable for both qualitative and quantitative analysis in various matrices.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of this compound due to its versatility and high resolution. HPLC allows for the analysis of non-volatile or thermally labile compounds, which may be a characteristic of this compound. researchgate.netcore.ac.ukthieme-connect.de

Various detection systems can be coupled with HPLC to enhance its analytical capabilities:

Ultraviolet (UV) Detection : UV detection is commonly employed for compounds with chromophores, such as this compound, which contains aromatic rings. It is often used for general detection and quantification. researchgate.net

Diode Array Detection (DAD) : DAD provides full UV-Vis spectra across the chromatographic run, enabling peak purity assessment and identification of co-eluting compounds.

Fluorescence Detection : While not explicitly detailed for this compound in the provided snippets, fluorescence detection offers high sensitivity for naturally fluorescent compounds or those that can be derivatized to become fluorescent.

Electrochemical Detection : This detection method is sensitive to electroactive compounds and can be particularly useful for certain alkaloids.

HPLC has been applied in the chiral analysis of related compounds, suggesting its utility for stereoisomeric separation if relevant for this compound. researchgate.netcore.ac.ukthieme-connect.de

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile or semi-volatile compounds. This compound has been identified as a constituent in Amaryllis belladonna using GC-MS. mdpi.com This technique is particularly effective for generating alkaloid profiles from plant extracts. mdpi.com

A typical GC-MS setup for Amaryllidaceae alkaloid analysis, including this compound, might involve specific chromatographic conditions:

Column : Sapiens-X5 MS column (30 m × 0.25 mm i.d., film thickness 0.25 µm) mdpi.com.

Temperature Gradient :

12 min at 100 °C mdpi.com

100–180 °C at 15 °C/min mdpi.com

180–300 °C at 5 °C/min mdpi.com

10 min hold at 300 °C mdpi.com

Injector Temperature : 250 °C mdpi.com

Detector Temperature : 280 °C mdpi.com

Carrier Gas : Helium (He) mdpi.com

Flow Rate : 1 mL/min mdpi.com

Split Ratio : 1:5 mdpi.com

Injection Volume : 1 µL mdpi.com

Ionization Mode : Electron Ionization (EI) at 70 eV mdpi.com

GC-MS studies reveal that Amaryllidaceae plants produce a complex mixture of alkaloids, with varying concentrations of dominant and minor compounds, emphasizing the need for highly selective analytical methods like GC-MS for comprehensive profiling. mdpi.com

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the separation and preliminary identification of compounds like this compound. It is often used for screening and semi-preparative purposes in natural product chemistry. acs.orgcuny.edu

In the context of Amaryllidaceae alkaloid analysis, HPTLC has been employed for monitoring fractions collected from other chromatographic techniques, such as vacuum liquid chromatography (VLC). mdpi.com Visualization of separated compounds on HPTLC plates can be achieved using UV irradiation (e.g., 254 nm) and chemical reagents like Dragendorff's reagent, p-anisaldehyde, phosphomolybdic acid, or potassium permanganate (B83412) dips. mdpi.comacs.org

Table 1: Common Chromatographic Parameters for this compound Analysis

| Method | Column/Plate Type | Mobile Phase/Solvent System | Detection | Key Application | Reference |

| HPLC | Chiralpak AD-H (Chiral) | Hexane/i-PrOH (90:10) | UV (254 nm) | Chiral Purity | researchgate.net |

| HPLC | Chiralcel OD (Chiral) | Heptane/i-PrOH (95:5) | UV (254 nm) | Chiral Purity | core.ac.uk |

| GC-MS | Sapiens-X5 MS (30 m × 0.25 mm i.d., 0.25 µm) | Helium (carrier gas) | EI-MS (70 eV) | Alkaloid Profiling | mdpi.com |

| HPTLC | Silica gel 60F₂₅₄ (0.25 mm) | EtOAc:MeOH (9:1 v/v or 8:2 v/v) in NH₃ saturated environment | UV (254 nm), Dragendorff's reagent | Fraction Monitoring, Screening | mdpi.comcuny.edu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection and Quantificationresearchgate.netplantaedb.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the detection and quantification of this compound, particularly in complex biological or plant matrices. nih.govunc.eduphenomenex.comnih.gov The coupling of HPLC's separation power with the mass spectrometer's ability to provide molecular weight and structural information makes LC-MS/MS an invaluable tool. sigmaaldrich.cn

LC-MS/MS offers several advantages:

High Sensitivity : It can detect compounds at very low concentrations, which is critical for trace analysis. nih.govnih.gov

High Selectivity : The tandem mass spectrometry (MS/MS) capability allows for the selection of specific precursor ions and monitoring of characteristic fragment ions, minimizing interference from matrix components. unc.edu

Quantification : LC-MS/MS is widely used for quantitative assays, often employing stable, isotopically-labeled internal standards to correct for variations in sample preparation, chromatographic separation, and ionization efficiency. unc.edu

This compound, along with other Amaryllidaceae alkaloids, has been analyzed using LC-MS, demonstrating the applicability of this method for its detection and characterization. sigmaaldrich.cnresearchgate.net The method validation typically involves assessing linearity, accuracy, precision, matrix effects, recovery, and limits of quantification (LOQ). nih.govunc.edunih.gov

Capillary Electrophoresis (CE) for this compound Analysisresearchgate.net

Capillary Electrophoresis (CE) is an analytical technique that separates compounds based on their electrophoretic mobility in an electric field within a narrow capillary. CE offers high separation efficiency, minimal sample consumption, and rapid analysis times. researchgate.net

CE has been demonstrated for the sensitive determination of alkaloids in complex sample matrices. researchgate.net While specific details for this compound are limited in the provided context, CE's ability to separate small molecules, including various alkaloids, suggests its potential utility for this compound analysis, especially for compounds that are sparingly soluble in water, as it can be performed in aqueous or mixed aqueous-organic solvents. researchgate.net The technique has been used to study the acid-base properties of related heterocyclic compounds, which could be relevant for understanding this compound's behavior in different environments. researchgate.net

Nuclear Magnetic Resonance (NMR) for Quantitative this compound Analysis (qNMR)mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and, increasingly, for quantitative analysis (qNMR). Quantitative NMR (qNMR) offers a direct and non-destructive method for determining the purity and concentration of a compound without the need for a calibration curve, relying on the direct proportionality between signal intensity and the number of nuclei responsible for that signal. nih.govnih.gov

qNMR has been successfully applied to quantify this compound in synthetic contexts. For example, in one study, the yield of this compound was reported as 82% by qNMR, demonstrating its effectiveness in reaction monitoring and product quantification. nii.ac.jp The technique allows for highly accurate results, even with commercially available reagents that may not be metrologically certified. nih.gov

Key advantages of qNMR for this compound analysis include:

Direct Quantification : No need for external calibration standards if a suitable internal standard with known purity is used. nih.gov

Non-destructive : The sample can often be recovered after analysis.

Structural Confirmation : Simultaneously provides structural information, which is beneficial for complex natural products. mdpi.comnih.gov

Isomer Quantification : Capable of separating and quantifying isomers, which can be critical in complex mixtures. nih.gov

NMR spectroscopy, including 1D and 2D NMR (e.g., ¹H-NMR, ¹³C-NMR, COSY, NOESY, HMQC, HMBC), is routinely used for the structural elucidation of Amaryllidaceae alkaloids, including this compound, by comparing chemical shifts and coupling constants. mdpi.comcuny.edu

Table 2: Summary of Advanced Analytical Methodologies for this compound

| Methodology | Principle | Key Advantages | Typical Application for this compound | Reference |

| HPLC | Separation based on differential partitioning between stationary and mobile phases | High resolution, versatility, quantitative | Purity assessment, quantification, chiral analysis | researchgate.netcore.ac.ukthieme-connect.de |

| GC-MS | Separation of volatile compounds by gas chromatography followed by mass spectrometric detection | High sensitivity, identification of volatile components, comprehensive profiling | Alkaloid profiling in plant extracts, reaction monitoring | mdpi.comrsc.orgscielo.br |

| HPTLC | Separation on a planar stationary phase by capillary action | Rapid, cost-effective, screening, semi-preparative | Fraction monitoring, preliminary identification | mdpi.comacs.orgcuny.edu |

| LC-MS/MS | Separation by liquid chromatography coupled with tandem mass spectrometry | High sensitivity, high selectivity, robust quantification in complex matrices | Detection and quantification in biological/plant samples | researchgate.netplantaedb.comnih.govunc.eduphenomenex.comnih.govsigmaaldrich.cnresearchgate.net |

| CE | Separation based on electrophoretic mobility in an electric field | High efficiency, low sample consumption, fast analysis | Sensitive determination in complex samples | researchgate.netresearchgate.net |

| qNMR | Quantification based on direct proportionality of NMR signal intensity to nuclei number | Non-destructive, direct quantification, structural confirmation, isomer analysis | Quantification in synthetic reactions, purity determination | mdpi.comnih.govnih.govnih.govnii.ac.jp |

Computational Studies and in Silico Modeling of Anhydrolycorinone

Molecular Docking Studies of Anhydrolycorinone with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when bound to another molecule (receptor or biological target) to form a stable complex longdom.org. This technique is widely employed in drug discovery to screen potential drug candidates and understand their binding mechanisms longdom.orgopenaccessjournals.com.

While direct, detailed molecular docking studies specifically focused on this compound and its interactions with biological targets are less extensively documented in the provided search results, the relevance of such studies for this compound and structurally related compounds is evident. High-throughput docking has been mentioned in the context of this compound and oxoassoanine, suggesting its application in identifying potential binders sci-hub.se. Furthermore, molecular docking studies have been performed on related structural motifs, such as isoindolo[2,1-b]isoquinolinones, which are known topoisomerase I inhibitors acs.org. Similarly, docking studies have revealed binding orientations of DNA intercalates at the active sites of amino acid residues for β-carboline derivatives and benzo[c]phenanthridines, a class of alkaloids that includes this compound and its analogs like oxoassoanine, 5,6-dihydrobicolorine, and various dihydronitidine (B78294) and dihydrochelerythidine derivatives researchgate.net. These studies provide insights into how such molecules might interact with biological macromolecules, often involving intercalation into DNA or binding to enzyme active sites researchgate.net.

The application of molecular docking to this compound would involve predicting its binding affinity and orientation within the active sites of various enzymes or receptors, which could provide preliminary insights into its potential therapeutic applications or inhibitory mechanisms.

Molecular Dynamics Simulations of this compound-Protein Interactions

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time, providing a detailed picture of how chemical systems behave longdom.orgebsco.com. These simulations can capture biomolecule motions at finite temperatures, reveal hidden binding sites, accurately predict drug-binding poses, and estimate the thermodynamics and kinetics of ligand-protein interactions nih.gov.

In the context of this compound, molecular dynamics simulations have been utilized, with one study mentioning a 100 ns simulation run in relation to its total synthesis researchgate.net. Although the specific details of this compound-protein interactions from this simulation are not elaborated in the provided context, the general utility of MD simulations in understanding molecular behavior is well-established ebsco.com. For structurally related compounds like chelerythrine (B190780) and its methoxy (B1213986) analogs, MD simulations have been used to estimate binding free energies over simulation runs (e.g., 2 ns) and to extract in-depth binding behaviors from conformational hyperspace analysis, including principal component analysis researchgate.net. This indicates the type of detailed information that MD simulations can provide regarding the dynamic interactions between this compound and its potential biological targets, such as proteins or nucleic acids. Such simulations are crucial for understanding the stability of ligand-receptor complexes and the conformational changes that occur upon binding longdom.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a cheminformatics approach that develops predictive models correlating the structural features of chemical compounds with their biological activities longdom.orgopenaccessjournals.com. By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested compounds, guiding the design of more potent or selective derivatives longdom.orgopenaccessjournals.com.

QSAR studies have been performed on compounds structurally related to this compound, providing insights into the structural requirements for their biological activities. For instance, quantitative structure-activity relationship studies have been conducted on twenty-one β-carboline derivatives to investigate their antitumor activity researchgate.net. This compound is listed among various related alkaloids, including oxoassoanine, 5,6-dihydrobicolorine, and several benzo[c]phenanthridines like dihydronitidine and dihydrochelerythidine, for which QSAR models have been developed researchgate.net.

A notable 2D-QSAR model for β-carboline derivatives demonstrated good statistical significance and internal predictivity, with a squared correlation coefficient (r²) of 0.802 and a cross-validated squared correlation coefficient (r²se) of 0.724 researchgate.net. This model indicated that the bioactivity of these compounds depends not only on specific functional groups, such as a 12-ethoxy group, but also on the presence of two nitrogen atoms in a particular ring structure researchgate.net. Furthermore, 3D-QSAR models, often derived from pharmacophore hypotheses, have also provided detailed structural insights and highlighted important binding features for these antitumor agents researchgate.net.

The following table summarizes key statistical parameters from a representative QSAR study on related compounds:

| Parameter | Value |

| 2D-QSAR Model R² | 0.802 |

| 2D-QSAR Model F-statistic | 24.321 |

| 2D-QSAR Model R²se | 0.325 |

| 2D-QSAR Model Cross-validated R² | 0.724 |

| 3D-QSAR PLS R² | 0.842 |

| 3D-QSAR PLS Q²ext | 0.748 |

| 3D-QSAR PLS Pearson-R | 0.975 |

These findings suggest that QSAR modeling is a highly applicable approach for this compound derivatives to systematically identify structural modifications that could enhance or modify their biological activities.

Prediction of this compound Biological Activities Using Cheminformatics

Cheminformatics, an interdisciplinary field combining chemistry, biology, computer science, and statistics, is extensively used to manage, analyze, and visualize chemical data, with a primary goal of elucidating Structure-Activity Relationships (SAR) and predicting biological activities numberanalytics.comlongdom.orgopenaccessjournals.com. It leverages computational power to screen large libraries of chemical compounds, identify potential drug candidates, and optimize their properties longdom.org.

For this compound, cheminformatics approaches can be employed to predict a wide range of biological activities. This involves using various tools and techniques, including molecular modeling, machine learning algorithms, and data mining methods longdom.org. Machine learning, in particular, has emerged as a powerful tool in cheminformatics, capable of analyzing vast datasets, identifying complex patterns, and making accurate predictions regarding compound activity against specific targets numberanalytics.comlongdom.org. By training models on existing chemical and biological data, researchers can develop predictive models for tasks such as virtual screening of drug candidates, predicting chemical reactivity, and designing novel compounds with desired properties longdom.org.

While specific predictions for this compound's biological activities via cheminformatics are not detailed in the provided search results, the general capabilities of this field are directly applicable. Cheminformatics can be used to:

Identify potential targets : By comparing this compound's structural features with compounds known to interact with specific biological targets, cheminformatics can suggest potential proteins or pathways it might modulate numberanalytics.comlongdom.org.

Predict ADMET properties : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted in silico, which is crucial for early drug discovery stages openaccessjournals.com.

Prioritize synthesis : Based on predicted activities and properties, cheminformatics can help prioritize which this compound derivatives are most promising for experimental synthesis and testing numberanalytics.comlongdom.org.

The integration of cheminformatics with experimental data allows for a more efficient and targeted approach to understanding and exploiting the biological potential of this compound and its derivatives numberanalytics.comopenaccessjournals.com.

Emerging Research Areas and Future Directions for Anhydrolycorinone Studies

Exploration of Novel Biosynthetic Engineering Approaches for Anhydrolycorinone Production

The natural abundance of this compound in plants is often low, making extraction a complex and low-yield process. frontiersin.org This limitation has driven interest in biosynthetic engineering, which seeks to harness and optimize biological systems for the sustainable and scalable production of this valuable compound. Metabolic engineering and synthetic biology are at the forefront of this effort, offering promising alternatives to traditional chemical synthesis or extraction from natural sources. frontiersin.orgmdpi.com

Researchers are focusing on elucidating and reconstructing the complete biosynthetic pathway of this compound in microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast). frontiersin.org This involves identifying and transferring the necessary genes from the parent plant species into these microorganisms. The core strategy involves reprogramming the host's metabolic networks to efficiently convert simple sugars, like glucose, into the target alkaloid. frontiersin.orgnih.gov

Key steps in this approach include:

Pathway Elucidation: Fully identifying all the enzymes and intermediate compounds involved in the plant's natural production of this compound from its primary precursors.

Gene Discovery and Cloning: Isolating the specific genes that code for the essential biosynthetic enzymes. mdpi.com

Host Engineering: Introducing the identified genes into a microbial host and optimizing their expression to ensure all enzymatic steps function correctly and efficiently. nih.gov

Pathway Optimization: Enhancing the production yield by overcoming metabolic bottlenecks, for example, by increasing the availability of precursor molecules or blocking competing metabolic pathways that divert resources away from this compound synthesis. mdpi.com

The table below outlines some of the key enzyme classes and genetic tools being explored for this purpose.

| Engineering Component | Function in Biosynthesis | Potential Application for this compound |

| Transketolases/Transaldolases | Involved in precursor synthesis in central carbon metabolism. | Engineering these enzymes could increase the pool of precursors for the alkaloid backbone. nih.gov |

| Aminotransferases | Catalyze the addition of an amino group, a critical step in alkaloid formation. | Overexpression of specific aminotransferases can enhance the initial steps of the pathway. nih.gov |

| Cytochrome P450 Enzymes | Perform crucial oxidative reactions that create the complex ring structures typical of Amaryllidaceae alkaloids. | Identifying and expressing the correct P450s is essential for forming the this compound skeleton. |

| Glycosyltransferases | May be involved in intermediate steps, potentially affecting solubility, stability, or transport. nih.govglobalsciencebooks.info | While not always present in the final product, "cryptic glycosylation" can be a key processing step. nih.gov |

| CRISPR/Cas9 | A genome editing tool for precise genetic modifications. | Can be used to knock out competing pathways in the host organism, thereby redirecting metabolic flux towards this compound production. frontiersin.org |

By synergizing systems biology with synthetic biology, researchers can create microbial "cell factories" capable of producing this compound in a controlled, sustainable, and economically viable manner. frontiersin.org

Development of Advanced Delivery Systems for this compound in Preclinical Research

A significant challenge in translating natural products into clinical candidates is overcoming issues of poor solubility, limited bioavailability, and nonspecific targeting. genesispub.org Advanced drug delivery systems (DDS) are being investigated to address these limitations for this compound, aiming to maximize its therapeutic efficacy while minimizing potential off-target effects. genesispub.orgnih.gov These systems are designed to carry the therapeutic agent to the specific target site, such as a tumor, thereby increasing its local concentration and effectiveness. nih.gov

The focus in preclinical research is on nano-carrier technologies, which encapsulate the drug within biocompatible and biodegradable materials. nih.gov These nanocarriers can protect the drug from degradation in the body, improve its circulation time, and facilitate its entry into diseased cells. mdpi.com

Key advanced delivery systems under consideration for this compound include:

Liposomes: Vesicular carriers made of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Their surface can be modified to improve targeting. researchgate.net

Polymeric Nanoparticles: Made from polymers like PLGA (poly(lactic-co-glycolic acid)), these are highly stable and allow for sustained, controlled release of the encapsulated drug over time. mdpi.com

Micelles: Amphiphilic polymers that self-assemble in aqueous solution to form a hydrophobic core, ideal for encapsulating poorly water-soluble drugs like many alkaloids. mdpi.com

Smart Hydrogels: These materials can undergo changes in response to specific environmental stimuli like pH or temperature. mdpi.com A hydrogel loaded with this compound could be designed to release its payload specifically in the acidic microenvironment of a tumor. mdpi.com

The table below compares the primary features of these delivery systems.

| Delivery System | Core Material | Primary Advantage for this compound | Mechanism of Action |

| Liposomes | Phospholipids | Biocompatibility; can carry various drug types. | Fuses with cell membranes to release the drug intracellularly. nih.gov |

| Polymeric Nanoparticles | Biodegradable Polymers (e.g., PLGA, PLA) | High stability and sustained drug release. nih.govmdpi.com | Drug is released slowly as the polymer matrix degrades. mdpi.com |

| Micelles | Amphiphilic Polymers or Surfactants | Enhances solubility of hydrophobic compounds. mdpi.com | Encapsulates the drug in a hydrophobic core, presenting a hydrophilic shell to the body. mdpi.com |

| Smart Hydrogels | Stimuli-responsive Polymers | Targeted release in response to specific biological cues (e.g., pH, temperature). mdpi.com | The hydrogel structure changes, releasing the trapped drug at the target site. mdpi.com |

These advanced delivery technologies hold the potential to significantly improve the pharmacokinetic profile of this compound, making it a more viable candidate for further therapeutic development. nih.gov

Investigation of this compound in Underexplored Biological Systems

Much of the current research on this compound has focused on its effects in specific cancer cell lines. However, its full biological activity profile remains largely unknown. A key future direction is to investigate its effects in a wider range of underexplored biological systems to uncover new therapeutic applications and gain a deeper understanding of its physiological impact.

This exploration can be divided into several key areas:

Diverse Disease Models: Testing this compound in models beyond oncology, such as neurodegenerative diseases, inflammatory conditions, or viral infections, where related Amaryllidaceae alkaloids have shown promise.

Complex Biological Environments: Moving from simple 2D cell cultures to more physiologically relevant models like 3D organoids, spheroids, or animal models. These systems better mimic the complex cellular interactions found in human tissues.

Interaction with the Microbiome: Investigating how this compound affects, and is affected by, the human gut microbiome. The gut microbiota can metabolize drugs, potentially altering their efficacy and toxicity, and this is a critical, yet often overlooked, aspect of pharmacology.

Metabolomics of Underexplored Specimens: Analyzing the presence and effects of this compound and its metabolites in less commonly studied biological fluids and tissues, such as cerebrospinal fluid, saliva, or sweat. nih.govnih.gov This could lead to the discovery of novel biomarkers for tracking the drug's activity or the patient's response. nih.gov

Expanding the scope of investigation will provide a more holistic view of this compound's biological activities and could reveal novel therapeutic opportunities that are currently unanticipated.

Integration of this compound Research with Systems Biology Approaches

To move beyond simply observing the effects of this compound and toward a deep mechanistic understanding, future research will increasingly rely on systems biology. nih.gov This approach integrates large-scale datasets from "omics" technologies to build comprehensive models of how a drug interacts with a biological system. nih.govdrugtargetreview.com Instead of focusing on a single target or pathway, systems biology examines the entire network of changes that occur within a cell or organism upon treatment. drugtargetreview.com

The primary systems biology approaches applicable to this compound research include:

Transcriptomics (RNA-seq): Measures the expression levels of all genes in a cell. This can reveal which genes are turned on or off by this compound, providing clues about the cellular pathways it affects.